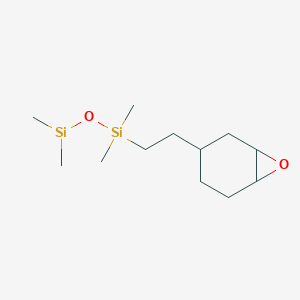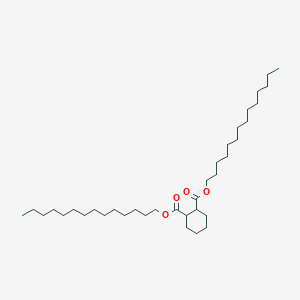
Ditetradecyl cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditetradecyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane dicarboxylates. This compound is characterized by the presence of two tetradecyl ester groups attached to a cyclohexane ring. It is used in various industrial applications, particularly as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecyl cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems helps to optimize the production process, ensuring consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ditetradecyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexane-1,2-dicarboxylic acid, cyclohexane-1,2-dimethanol, and various substituted cyclohexane derivatives.
Scientific Research Applications
Ditetradecyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its use in medical devices and packaging materials.
Medicine: Research is ongoing to explore its biocompatibility and potential use in drug delivery systems.
Industry: It is widely used in the production of flexible PVC products, including medical tubing, toys, and food packaging.
Mechanism of Action
The mechanism by which ditetradecyl cyclohexane-1,2-dicarboxylate exerts its effects is primarily through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and durability of the material. The molecular targets include the polymer chains, where it interacts with the polymer’s functional groups, leading to enhanced material properties.
Comparison with Similar Compounds
Similar Compounds
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Used as a plasticizer, similar to ditetradecyl cyclohexane-1,2-dicarboxylate.
Di(2-ethylhexyl) phthalate (DEHP): Another plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DINP): A phthalate-based plasticizer used in similar applications.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other plasticizers. Its long alkyl chains contribute to its effectiveness in enhancing the flexibility and durability of polymer materials, making it a valuable compound in various industrial applications.
Properties
CAS No. |
135607-71-5 |
|---|---|
Molecular Formula |
C36H68O4 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
ditetradecyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-39-35(37)33-29-25-26-30-34(33)36(38)40-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChI Key |
UVXWTPCEYFWVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
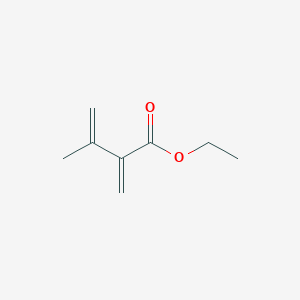
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
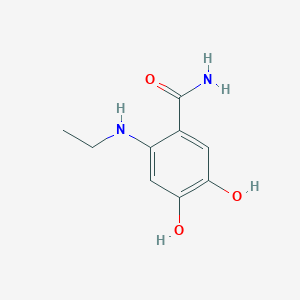
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
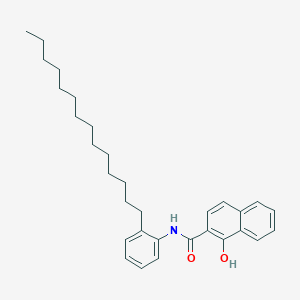
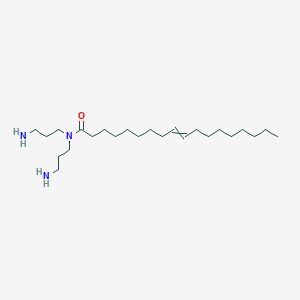
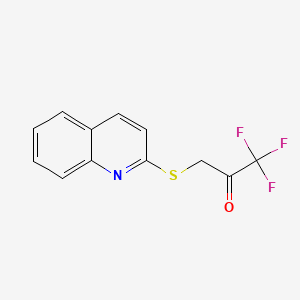
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

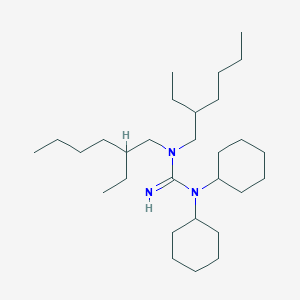

![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/no-structure.png)
